2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

Medicinal Chemistry ADME Profiling Scaffold Design

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0) is a heterocyclic small molecule comprising a piperazine core decorated with a gem‑dimethyl group at the 2‑position and a methylsulfonylethyl substituent on the N1 nitrogen. With a molecular formula of C₉H₂₀N₂O₂S and a molecular weight of 220.33 g·mol⁻¹, it presents as a solid at ambient temperature and is typically supplied at ≥95% purity by reputable vendors.

Molecular Formula C9H20N2O2S
Molecular Weight 220.331
CAS No. 1257293-61-0
Cat. No. B571972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
CAS1257293-61-0
Molecular FormulaC9H20N2O2S
Molecular Weight220.331
Structural Identifiers
SMILESCC1(CNCCN1CCS(=O)(=O)C)C
InChIInChI=1S/C9H20N2O2S/c1-9(2)8-10-4-5-11(9)6-7-14(3,12)13/h10H,4-8H2,1-3H3
InChIKeyWROYOBVWVDSLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0) – A Sterically-Defined Sulfonylpiperazine Building Block for Medicinal Chemistry & PROTAC Linker Applications


2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0) is a heterocyclic small molecule comprising a piperazine core decorated with a gem‑dimethyl group at the 2‑position and a methylsulfonylethyl substituent on the N1 nitrogen . With a molecular formula of C₉H₂₀N₂O₂S and a molecular weight of 220.33 g·mol⁻¹, it presents as a solid at ambient temperature and is typically supplied at ≥95% purity by reputable vendors . The compound belongs to the arylsulfonylpiperazine class—a privileged scaffold in drug discovery—and is offered as a versatile building block for the synthesis of more complex molecules, including PROTAC linkers and focused libraries targeting enzymes such as 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1].

Why Unsubstituted Sulfonylethyl‑Piperazines Cannot Substitute 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in Structure‑Driven Campaigns


The 2,2‑dimethyl substitution is not a passive structural embellishment; it fundamentally alters the conformational landscape, lipophilicity, and electronic profile of the piperazine ring relative to the des‑methyl analog 1‑(2‑(methylsulfonyl)ethyl)piperazine (CAS 479065-30-0). The gem‑dimethyl group restricts ring‑flipping dynamics, increases steric bulk proximal to the N1‑sulfonylethyl vector, and raises both the calculated logP and pKa, which collectively impact target engagement, metabolic stability, and solubility . Interchanging the 2,2‑dimethyl derivative with the unsubstituted piperazine will therefore alter the spatial presentation of the sulfonyl pharmacophore, potentially compromising potency, selectivity, and pharmacokinetic profiles that have been optimized around the dimethyl scaffold [1].

Quantitative Differentiation of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine Against Its Closest Structural Analogs


Enhanced Lipophilicity & Steric Bulk Versus the Des‑Methyl Analog

The introduction of a gem‑dimethyl group at the piperazine 2‑position increases molecular weight (+28.05 Da) and calculated lipophilicity relative to 1‑(2‑(methylsulfonyl)ethyl)piperazine. This modification restricts conformational freedom and creates a more sterically‑demanding environment around the N1‑sulfonylethyl chain, a feature that can be exploited to improve target selectivity or reduce off‑target binding .

Medicinal Chemistry ADME Profiling Scaffold Design

Differential Physicochemical Properties: Boiling Point, Density & pKa

Predicted physicochemical parameters differentiate 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine from its des‑methyl congener. The target compound exhibits a lower boiling point (377.8 vs. 383.2 °C), reduced density (1.064 vs. 1.140 g/cm³), and a slightly higher basicity (pKa 9.10 vs. 9.03) . These differences, while modest, are relevant for purification (distillation), formulation (density‑driven flow properties), and salt‑formation strategies (pKa‑dependent ionizability).

Pre‑formulation Process Chemistry Solid‑State Characterization

Arylsulfonylpiperazine Pharmacophore Alignment: Benchmarking Against a Known 11β‑HSD1 Inhibitor Series

The 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine scaffold closely mimics the core architecture of arylsulfonylpiperazine inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), a validated target for metabolic syndrome and diabetes. The seminal series from Amgen reports compound (R)-45 with an IC₅₀ of 3 nM against human 11β‑HSD1 [1]. The target compound retains the sulfonyl‑piperazine motif critical for potency, while its alkyl‑sulfonylethyl tail offers a vector for further derivatization distinct from the aryl‑sulfonyl appendage found in (R)-45.

11β‑HSD1 Inhibition Metabolic Disease Cortisone‑Cortisol Shuttle

Supply‑Chain Differentiation: Premium Pricing Reflecting Synthetic Complexity

Commercial pricing reflects the added synthetic complexity of the 2,2‑dimethyl analog. Fluorochem lists 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine at £396 for 250 mg, compared to approximately ¥1,408 (~£150) for 250 mg of the des‑methyl analog 1‑(2‑(methylsulfonyl)ethyl)piperazine dihydrochloride . The >2‑fold premium is attributable to the additional steps required to install the gem‑dimethyl group and the lower overall demand, justifying its selection only when the unique steric and electronic features are explicitly required.

Chemical Procurement Cost‑of‑Goods Analysis Building Block Sourcing

Optimal Research & Industrial Application Scenarios for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine


Focused Library Synthesis Around the 11β‑HSD1 Arylsulfonylpiperazine Pharmacophore

Medicinal chemistry teams pursuing 11β‑HSD1 inhibitors can use 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine as a key intermediate to explore the effects of the gem‑dimethyl group on potency, selectivity, and metabolic stability. The scaffold mimics the core of compound (R)-45 (11β‑HSD1 IC₅₀ = 3 nM) while offering a distinct alkyl‑sulfonylethyl vector for derivatization .

Sterically‑Biased PROTAC Linker Design & Ternary Complex Optimization

The compound's bifunctional architecture—a solvent‑exposed methylsulfonyl group and a sterically‑hindered piperazine nitrogen—makes it suitable as a PROTAC linker building block. The gem‑dimethyl group can be exploited to modulate ternary complex formation and degradation kinetics, particularly when the target protein interface is sensitive to steric occlusion .

Physicochemical Property Modulation in Lead Optimization

The predicted increase in lipophilicity (ΔlogP ≈ +0.7) and the conformational restriction introduced by the gem‑dimethyl group can be leveraged to improve blood‑brain barrier penetration or reduce off‑target binding in CNS‑targeted programs. The compound's free secondary amine also allows rapid diversification via amide coupling or reductive amination .

Process Chemistry Scale‑Up & Salt Screening

The slightly elevated pKa (9.10 vs. 9.03) and lower boiling point (377.8 vs. 383.2 °C) relative to the des‑methyl analog facilitate salt formation with weaker acids and simplify vacuum distillation during scale‑up. These properties support the development of robust, scalable manufacturing routes for advanced intermediates .

Technical Documentation Hub

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